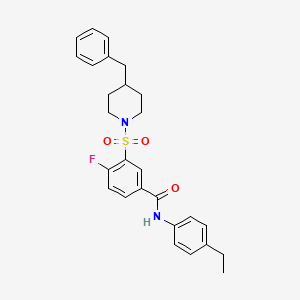

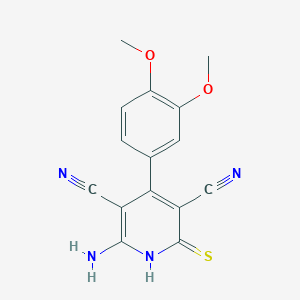

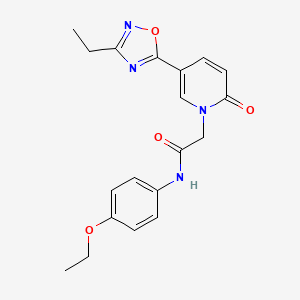

6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, also known as DMTD, is a heterocyclic organic compound with potential applications in scientific research. This compound belongs to the class of pyridines and is known for its unique chemical structure and properties.

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

The primary application of this compound is in the synthesis of various heterocyclic compounds. For instance, its aminomethylation leads to the production of derivatives like pyrido[1,2-a][1,3,5]triazines and tetrahydropyrido[1,2-a:1',2'-e][1,3,5,7]tetrazocines. These derivatives are obtained depending on the structure of the initial amine used in the reaction, as well as the reagent ratios and reaction conditions (Dotsenko et al., 2013).

Derivative Formation with Halo Compounds

When reacted under phase transfer catalysis conditions with halo compounds, acrylonitrile, chloroacetyl chloride, ethyl cyanoacetate, formamide, triethylorthoformate, or formic acid, this compound yields new derivatives of fused pyridines. These derivatives exhibit significant diversity based on the reactants involved (Abdel-ghany et al., 2016).

Heterocyclization to Pyrido[1,2-a][1,3,5]Triazines

The treatment with primary amines and formaldehyde enables this compound to undergo heterocyclization, resulting in the formation of new pyrido[1,2-a][1,3,5]triazines. These reactions demonstrate the compound's capacity to engage in complex chemical processes leading to the creation of varied heterocyclic structures (Khrapova et al., 2020).

Synthesis of Dipyrido[1,2-a:1′2′-e]-[1,3,5,7]tetrazocine Derivatives

Direct condensation with formaldehyde yields dipyrido[1,2-a:1′2′-e]-[1,3,5,7]tetrazocine derivatives. This highlights the versatile nature of the compound in synthesizing complex heterocyclic structures (Dotsenko et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of the compound “6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile” are currently under investigation. As a nitrogen-based heterocyclic compound, it is likely to interact with a variety of biological targets .

Mode of Action

It is known that nitrogen-based heterocyclic compounds often interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .

Biochemical Pathways

Nitrogen-based heterocyclic compounds are known to have a wide range of applications and can affect various biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Given its structural similarity to other nitrogen-based heterocyclic compounds, it may have a range of biological activities .

Propiedades

IUPAC Name |

2-amino-4-(3,4-dimethoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c1-20-11-4-3-8(5-12(11)21-2)13-9(6-16)14(18)19-15(22)10(13)7-17/h3-5H,1-2H3,(H3,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARDKCLYCJUUCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2940934.png)

![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940938.png)

![N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide](/img/structure/B2940943.png)